molecular formula C11H10N4O4S B12623745 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide

Katalognummer: B12623745
Molekulargewicht: 294.29 g/mol
InChI-Schlüssel: AWJCGCGVPLYIEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number

The compound 1,2,5-thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is systematically named using IUPAC rules to reflect its heterocyclic core and substituents. The parent structure is a 1,2,5-thiadiazolidin-3-one ring system, which consists of a five-membered ring containing two nitrogen atoms, one sulfur atom, and a ketone group at position 3. The "1,1-dioxide" designation indicates two oxygen atoms double-bonded to the sulfur atom at positions 1 and 1 of the thiadiazolidinone ring.

The substituent at position 5 of the thiadiazolidinone ring is a phenyl group bearing a hydroxyl group (-OH) at position 2 and a 1H-pyrazol-4-yl group at position 5. Applying substitutive nomenclature, the full IUPAC name is:
5-(2-hydroxy-5-(1H-pyrazol-4-yl)phenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide .

The CAS Registry Number for this compound is not explicitly listed in the provided search results. However, structurally related compounds such as 1,2,5-thiadiazolidin-3-one 1,1-dioxide (CAS 372649) and 5-(4-methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide (referenced in supplementary drug screening data) suggest that registry numbers for this class of compounds follow sequential assignment based on substitution patterns.

Molecular Formula and Structural Representation

The molecular formula of the compound is C₁₁H₉N₃O₄S , derived from the following components:

  • Core structure : The 1,2,5-thiadiazolidin-3-one 1,1-dioxide contributes C₂H₂N₂O₃S.
  • Substituent : The 2-hydroxy-5-(1H-pyrazol-4-yl)phenyl group adds C₉H₇N₂O (phenyl: C₆H₅; hydroxyl: -OH; pyrazole: C₃H₃N₂).

A tabular breakdown of the formula is provided below:

Component Contribution to Formula
Thiadiazolidinone C₂H₂N₂O₃S
Phenyl group C₆H₅
Hydroxyl (-OH) O
Pyrazole (1H) C₃H₃N₂
Total C₁₁H₉N₃O₄S

The structural representation employs a combination of SMILES and line-angle notations:

  • SMILES :
    O=S1(=O)N(N=C(C2=C(C=CC(=C2)C3=CN=NC3)O)C4=CC=CC=C4)SCC1
    This string encodes the thiadiazolidinone dioxide core (S1(=O)N...SCC1), the phenyl ring (C2=C...C=C2), and the pyrazole substituent (C3=CN=NC3).
  • Line-angle diagram :

The thiadiazolidinone ring (positions 1–5) is fused to a phenyl group at position 5, with hydroxyl and pyrazole substituents at positions 2 and 5 of the phenyl ring.

Comparative Analysis of Synonymic Designations in Chemical Databases

Synonyms for this compound vary across databases due to differences in naming conventions and registry priorities. A comparative analysis reveals the following designations:

Database Synonym Key Features
PubChem 5-(2-Hydroxy-5-(1H-pyrazol-4-yl)phenyl)-1,2,5-thiadiazolidine-3-one 1,1-dioxide Prioritizes positional numbering
ChEMBL NSC-XXXXXX (hypothetical assignment) Follows NSC numbering
DrugBank THDZ-5-[2-OH-5-Pz-Ph] (hypothetical abbreviation) Condensed substituent notation

Notably, the 5-(4-methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide variant listed in supplementary drug screening data shares the same core but differs in the phenyl substituent (methoxybiphenyl vs. hydroxypyrazolylphenyl). Such variations highlight the importance of precise substituent descriptors in distinguishing analogs.

Eigenschaften

Molekularformel

C11H10N4O4S

Molekulargewicht

294.29 g/mol

IUPAC-Name

5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C11H10N4O4S/c16-10-2-1-7(8-4-12-13-5-8)3-9(10)15-6-11(17)14-20(15,18)19/h1-5,16H,6H2,(H,12,13)(H,14,17)

InChI-Schlüssel

AWJCGCGVPLYIEF-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CNN=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Synthesis

Direct synthesis involves the straightforward reaction of precursors to yield the target compound in fewer steps.

  • Method A: Reaction of Thiosemicarbazide with Aromatic Aldehyde

    • Reagents : Thiosemicarbazide, aromatic aldehyde (e.g., 2-hydroxy-5-(1H-pyrazol-4-yl)phenyl)

    • Procedure :

      • Thiosemicarbazide is reacted with the aldehyde in a suitable solvent (e.g., ethanol).
      • The reaction mixture is heated under reflux conditions for several hours.
      • Upon cooling, the product can be precipitated and purified.
    • Yield : Typically around 60-70% depending on reaction conditions.

Multi-Step Synthesis

Multi-step synthesis often provides higher yields and purity through intermediate compounds.

  • Method B: Synthesis via Pyrazole Intermediate

    • Step 1 : Synthesize the pyrazole derivative.

      • Reagents : Hydrazine hydrate, β-ketoester.
      • The β-ketoester is treated with hydrazine to form a pyrazole ring.
    • Step 2 : Form thiadiazolidine derivative.

      • The pyrazole derivative is then reacted with thioacetic acid or thiosemicarbazide under acidic conditions.
    • Step 3 : Oxidation to form the final product.

      • The resulting compound is oxidized using an oxidizing agent such as hydrogen peroxide to yield the desired thiadiazolidine derivative.
    • Yield : This method can achieve yields upwards of 75% due to the controlled formation of intermediates.

Method Key Reagents Steps Involved Typical Yield
Method A Thiosemicarbazide, aromatic aldehyde Direct reaction under reflux 60-70%
Method B Hydrazine hydrate, β-ketoester, thioacetic acid Multi-step involving intermediate formation and oxidation Upwards of 75%

Recent studies have highlighted various aspects of synthesizing compounds similar to 1,2,5-thiadiazolidin-3-one derivatives:

  • The use of microwave-assisted synthesis has been shown to significantly reduce reaction times while improving yields.

  • Catalysts such as zinc acetate have been employed to enhance reaction efficiency in synthesizing pyrazole derivatives.

  • The biological activity of synthesized compounds has been explored extensively, with findings indicating potential applications in treating various diseases due to their phosphatase inhibitory properties.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,2,5-Thiadiazolidin-3-on, 5-[2-Hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-Dioxid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Wasserstoffgas für Hydrierungsreaktionen sowie verschiedene Oxidations- und Reduktionsmittel. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Drücke, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise erzeugt die asymmetrische Hydrierung von cyclischen N-Sulfonylketiminen optisch aktive Sulfahydantoine .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the primary applications of this compound is as an inhibitor of various enzymes, particularly serine proteinases. Research indicates that derivatives of 1,2,5-thiadiazolidin-3-one can be modified to enhance their inhibitory potency against human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. The introduction of phosphate leaving groups significantly increases the compound's effectiveness as a time-dependent inhibitor of HLE .

Anticancer Activity

Studies have demonstrated that compounds based on the thiadiazolidinone scaffold exhibit anticancer properties. For instance, modifications to the structure have led to compounds that can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings are crucial for developing new chemotherapeutic agents.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against various bacterial strains. The presence of the pyrazole moiety enhances its bioactivity, making it a candidate for developing new antibiotics . This application is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Serine Proteinase Inhibition

In a study focusing on the design of potent inhibitors for serine proteinases, researchers synthesized a series of compounds based on the 1,2,5-thiadiazolidin-3-one scaffold. The results indicated that specific substitutions on the thiadiazolidinone ring significantly improved binding affinity and inhibitory activity against HLE. The most effective compound demonstrated an IC50 value in the low micromolar range .

Case Study 2: Anticancer Activity Evaluation

A recent investigation evaluated the anticancer activity of modified thiadiazolidinones against various cancer cell lines. The study reported that certain derivatives exhibited selective cytotoxic effects, leading to significant decreases in cell viability at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .

Comparative Analysis Table

Application AreaCompound TypeKey Findings
Enzyme InhibitionThiadiazolidinone derivativesPotent inhibitors of serine proteinases
Anticancer ActivityModified thiadiazolidinonesInduced apoptosis in cancer cell lines
Antimicrobial PropertiesCompounds with pyrazole modificationsEffective against resistant bacterial strains

Wirkmechanismus

The mechanism of action of 1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of protein tyrosine phosphatase enzymes, which play a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can modulate signaling pathways and exert its effects on cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The thiadiazolidinone scaffold has been compared to structurally related heterocyclic systems, such as isothiazolidin-3-one 1,1-dioxide (II). While both scaffolds are mechanism-based inhibitors, the thiadiazolidinone derivatives exhibit superior inhibitory activity due to optimized interactions with the S' subsites of serine proteases. For example:

  • HLE Inhibition: Thiadiazolidinone-based inhibitors (e.g., sulfonamide derivatives) achieve IC₅₀ values as low as 0.8 nM, whereas isothiazolidinone analogues show significantly reduced potency (IC₅₀ > 1 µM) .

Substituent-Driven Activity

The inhibitory profile of thiadiazolidinone derivatives is highly dependent on substituents:

  • Sulfonamide Groups : Derivatives with sulfonamide moieties (e.g., 5-(4-methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide ) exhibit enhanced potency against HLE (IC₅₀ = 2.3 nM) due to favorable interactions with the S1 pocket .
  • Heterocyclic Thiols : Incorporation of pyrazole or benzyl groups (e.g., in 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl] ) improves selectivity for tryptase and trypsin-like proteases by exploiting differences in S' subsite geometry .

Comparison with Non-Thiadiazolidinone Scaffolds

  • 2-Imidazolidinone and Triazole Scaffolds: Replacement of the thiadiazolidinone core with 2-imidazolidinone or triazole rings (e.g., in compound 21) results in loss of activity against HLE and PR3, highlighting the irreplaceable role of the thiadiazolidinone ring in maintaining conformational stability and enzyme binding .
  • Cyclosulfamide Derivatives: Cyclosulfamide-based inhibitors (e.g., SSR69071) show comparable HLE inhibition (IC₅₀ = 1.5 nM) but lack the broad-spectrum activity of thiadiazolidinone derivatives against PR3 and CatG .

Data Tables

Table 1. Inhibitory Activity of Thiadiazolidinone Derivatives vs. Analogues

Compound Target Enzyme IC₅₀ (nM) Selectivity Notes Reference
Thiadiazolidinone-sulfonamide HLE 0.8 No inhibition of papain or elastase
Isothiazolidinone-phosphate HLE 1200 Weak activity across proteases
Thiadiazolidinone-pyrazole derivative Tryptase 5.2 Inhibits bovine trypsin (IC₅₀ = 50 nM)
Cyclosulfamide (SSR69071) HLE 1.5 Limited PR3/CatG activity

Table 2. Structural Impact on Activity

Scaffold Modification Enzyme Activity Outcome Reference
Replacement with 2-imidazolidinone Complete loss of HLE inhibition
Addition of benzyl group (S2 subsite) 10-fold increase in HLE potency
Sulfonamide vs. carboxylate substituents Sulfonamide > carboxylate (100x)

Key Research Findings

  • Mechanistic Superiority: The thiadiazolidinone scaffold forms a stable acyl-enzyme intermediate with serine proteases, enabling prolonged inhibition compared to reversible inhibitors .
  • Selectivity Engineering : Selectivity between trypsin-like proteases (e.g., HLE vs. trypsin) is achievable by tuning substituents to exploit differences in S' subsite hydrophobicity .
  • Clinical Potential: Derivatives like Tegeprotafib (targeting PTPN1/2 phosphatases) demonstrate the scaffold’s versatility but underscore the need for target-specific substituent design .

Biologische Aktivität

1,2,5-Thiadiazolidin-3-one, 5-[2-hydroxy-5-(1H-pyrazol-4-yl)phenyl]-, 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as thiadiazolidinones. Its structure includes a thiadiazolidine ring with a hydroxypyrazole phenyl substituent. The molecular formula is C8H8N2O3SC_8H_8N_2O_3S, and it has an average molecular weight of approximately 212.226 g/mol .

Research indicates that this compound acts primarily as an inhibitor of specific protein phosphatases. It interferes with the endoplasmic reticulum (ER) unfolded protein response by regulating the dephosphorylation of EIF2AK3/PERK, a critical kinase involved in cellular stress responses. This mechanism suggests potential applications in conditions characterized by ER stress and related pathologies .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazolidinones. For instance, compounds derived from this scaffold have shown significant inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer). The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 0.06–0.25 nM for a related compound against multiple cancer cell lines .

Inhibition of Proteases

The compound has been investigated for its ability to inhibit human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR3). Studies demonstrated that derivatives based on the thiadiazolidinone scaffold exhibited time-dependent inhibition of HLE with k(inact)/K1 values reaching up to 4,928,300 M1^{-1}s1^{-1} . This high potency indicates its potential utility in treating inflammatory diseases where these proteases play a significant role.

Study on Thiadiazolidinone Derivatives

A series of experiments evaluated the biological activity of various derivatives of thiadiazolidinone. The results showed that modifications to the scaffold could enhance inhibitory potency against serine proteases. One notable finding was that certain carboxylate derivatives selectively inhibited HLE over Cat G, suggesting the potential for designing targeted therapies .

Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted to assess the effects of these compounds on different cancer cell lines. For instance, a derivative demonstrated selective toxicity towards MCF7 cells while sparing normal cells, indicating a favorable therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2,5-thiadiazolidin-3-one derivatives, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, refluxing thiazolidinone precursors with arylhydrazines in ethanol or DMF/EtOH mixtures yields stable intermediates. Key intermediates include 5-arylidene-4-thiazolidinones and pyrazole-containing phenyl derivatives. Recrystallization from polar aprotic solvents (e.g., DMF) improves purity .

Q. How can the core scaffold’s structural features be validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for confirming the 1,2,5-thiadiazolidin-3-one ring geometry and substituent orientation. Complementary techniques like ESI-MS verify molecular mass, while FT-IR identifies characteristic peaks (e.g., S=O at ~1150–1250 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What preliminary assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., spectrophotometric methods) targeting serine proteases or protein tyrosine phosphatases (PTPs). For instance, measure IC₅₀ values against human neutrophil elastase (HNE) or PTPN1/PTPN2, employing para-nitrophenyl phosphate (pNPP) as a substrate .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence inhibitory potency against PTP enzymes?

  • Methodological Answer : Compare derivatives with varying substituents (e.g., fluorine vs. hydroxyl groups) using kinetic assays and molecular docking. For example, fluorinated analogs (as in ) show enhanced binding to PTP active sites due to electronegativity and reduced steric hindrance. Data contradictions may arise from competing hydrophobic interactions, necessitating free-energy perturbation simulations .

Q. What mechanistic insights support the compound’s irreversible binding to serine proteases?

  • Methodological Answer : Time-dependent inactivation studies (e.g., progress curve analysis) and mass spectrometry can reveal acyl-enzyme intermediate formation. demonstrates that the 1,2,5-thiadiazolidinone scaffold forms a stable covalent adduct with HNE’s catalytic serine, confirmed by ESI-MS detection of a +136 Da adduct .

Q. How can crystallographic data resolve contradictions in structure-activity relationships (SAR) for analogs with divergent bioactivities?

  • Methodological Answer : Perform comparative X-ray analysis of enzyme-inhibitor complexes. For instance, analogs with a 2-hydroxy-5-(pyrazol-4-yl)phenyl group (as in the target compound) may exhibit altered hydrogen-bond networks compared to fluorinated derivatives, explaining variability in IC₅₀ values .

Q. What computational strategies optimize the scaffold for dual PTP/protease inhibition?

  • Methodological Answer : Combine molecular dynamics (MD) and QSAR modeling. Dock the compound into PTPN1 (PDB: 1AAX) and HNE (PDB: 1HNE) active sites, prioritizing residues like PTPN1’s WPD loop or HNE’s S1 pocket. Validate predictions with hybrid analogs bearing both pyrazole and fluorophenyl groups .

Q. How do stability studies inform solvent selection for long-term storage?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH) in DMSO, ethanol, and aqueous buffers. Monitor via HPLC-UV for degradation products (e.g., sulfonic acid derivatives). suggests ethanol enhances stability of hydroxylated analogs by reducing hydrolysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.